Phenyl Glycidyl Carbonate

Description

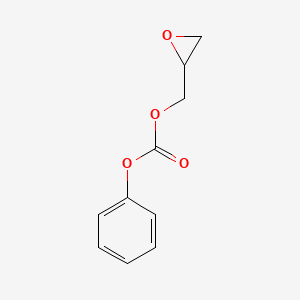

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

oxiran-2-ylmethyl phenyl carbonate |

InChI |

InChI=1S/C10H10O4/c11-10(13-7-9-6-12-9)14-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

SXIIKJWKCURCFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Glycidyl Carbonate Derivatives

Cycloaddition Reactions of Phenyl Glycidyl (B131873) Ether with Carbon Dioxide

The coupling of CO₂ with epoxides like phenyl glycidyl ether is a significant chemical transformation for CO₂ utilization. acs.org The reaction involves the ring-opening of the epoxide and the subsequent insertion of CO₂, forming a five-membered cyclic carbonate. This process requires a catalyst to overcome the kinetic inertness of CO₂ and to activate the epoxide ring.

In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often leads to high activity and selectivity under milder reaction conditions. Various molecular catalysts, including metal-based complexes, organic molecules, and ionic liquids, have been developed for this purpose.

Cobalt(III)-salen complexes are effective catalysts for the cycloaddition of CO₂ to epoxides. nih.govresearchgate.net These systems, often used in conjunction with a Lewis base cocatalyst, can achieve high activity and selectivity for the formation of cyclic carbonates. nih.gov Research into bifunctional polymeric Co(III)-salen complexes has shown they can operate under mild conditions without an external base as a cocatalyst. rsc.org For instance, certain polymeric Co(III) complexes have been successfully used and recycled multiple times without a significant loss of activity. rsc.org

Zinc bromide (ZnBr₂) has been investigated as a Lewis acid catalyst, often as a cocatalyst in systems with ionic liquids, for the reaction between PGE and CO₂. kiche.or.kr The role of the Lewis acid is to coordinate with the oxygen atom of the epoxide, facilitating the nucleophilic attack that opens the ring. kiche.or.kr This coordination enhances the reaction rate for the formation of carbonates. kiche.or.kr

Table 1: Performance of Selected Homogeneous Metal-Based Catalysts

| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Co(III)(salen) Complex / Lewis Base | Propylene (B89431) Oxide* | RT - 40 | 7 - 34 | - | High | >99 |

| Polymeric Co(III) Salen | Propylene Oxide* | 25 | 20 | 12 | ~95 | >99 |

| ZnBr₂ / Ionic Liquid | Phenyl Glycidyl Ether | 80 - 120 | 41 - 82 | 4 - 24 | - | - |

*Data for a representative epoxide, propylene oxide, is shown to illustrate catalyst efficacy. nih.govrsc.org

Organocatalysts have gained significant attention as they are generally metal-free, less toxic, and cost-effective. acs.orgresearchgate.net Polyurethane (PU) has been identified as a novel, halogen-free, and metal-free organocatalyst for the synthesis of phenyl glycidyl carbonate from PGE and CO₂. acs.orgacs.org Under optimized conditions, PU can afford the corresponding cyclic carbonate in quantitative yield with over 99% selectivity. acs.orgresearchgate.net A key advantage of PU is its insolubility in common organic solvents, allowing it to be easily separated by filtration and reused for at least ten cycles without losing catalytic activity. acs.orgacs.org

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) iodide (TBAI) and others, are also effective catalysts for the cycloaddition of CO₂ to epoxides. yavuzlab.comrsc.orgrug.nl These salts act as a source of a nucleophilic anion (e.g., halide) that initiates the ring-opening of the epoxide. yavuzlab.com The catalytic activity can be influenced by factors such as the structure of the alkyl groups and the nature of the anion. rsc.org The mechanism involves the activation of the epoxide by the quaternary ammonium cation, followed by a nucleophilic attack from the anion to form an intermediate that then reacts with CO₂. yavuzlab.com

Table 2: Polyurethane-Catalyzed Synthesis of this compound

| Catalyst Loading (mol%)* | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| 20 | 150 | 9.0 | 42 | 47 | >99 | acs.org |

| 40 | 150 | 9.0 | 72 | 98 | >99 | acs.org |

| 100 | 150 | 9.0 | 6 | 72 | >99 | nii.ac.jp |

| 100 | 150 | 9.0 | 48 | Quantitative | >99 | nii.ac.jp |

*Molar ratio of [urethane group of PU]₀/[PGE]₀

Ionic liquids (ILs) have been successfully employed as catalysts for the copolymerization of PGE and CO₂, a reaction that can yield cyclic carbonates. kiche.or.krkoreascience.kr Imidazolium-based salts are particularly common. koreascience.krresearchgate.net The efficiency of these ILs is influenced by the structure of the cation and the nucleophilicity of the anion. koreascience.krresearchgate.net For instance, bulkier alkyl groups on the imidazolium (B1220033) cation and more nucleophilic anions tend to show better reactivity. koreascience.kr ILs can enhance reaction efficiency by acting as both the catalyst and the solvent, facilitating the dissolution of CO₂. kiche.or.kr Supported ionic liquid systems, where the IL is immobilized on a solid support, combine the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy separation). researchgate.netrsc.org

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for industrial applications. researchgate.netnih.gov

Mesoporous silica (B1680970) materials like MCM-41 and SBA-15 are excellent supports for catalysts due to their high surface area, large pore volume, and tunable pore size. mdpi.comigi-global.com These materials can be functionalized with active catalytic groups to create efficient heterogeneous catalysts.

Imidazolium salts immobilized on MCM-41 (ImX-MCM-41) have been proven to be effective heterogeneous catalysts for the synthesis of cyclic carbonates from PGE and CO₂ without the need for a solvent. researchgate.netresearchgate.net The catalytic activity depends on the structure of the immobilized ionic liquid, including the alkyl chain length. researchgate.net

SBA-15 functionalized with various organic groups, such as amines or carboxylic acids, also serves as a robust catalyst for CO₂ fixation into epoxides. mdpi.comresearchgate.net The introduction of aluminum into the SBA-15 framework (Al_SBA-15) can enhance the Lewis acidity of the catalyst, which promotes the adsorption and activation of the epoxide, leading to improved catalytic performance. mdpi.com Similarly, B-doped and amine-functionalized SBA-15 (B-SBA-15-NH₂) has shown good catalytic performance for CO₂ cycloaddition, benefiting from the synergistic effects of the different functional groups. rsc.orgresearchgate.net These silica-supported systems are generally stable and can be reused for multiple reaction cycles with minimal loss of activity. rsc.orgresearchgate.net

Table 3: Performance of Selected Silica-Supported Catalysts for Cycloaddition

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Silica-supported Salen Complex | Styrene Oxide* | 100 | 1.0 | 3 | 100 | 95 |

| Al_SBA-15-Imidazolium Chloride | Glycidol (B123203)* | 125 | 2.5 | 6 | 89 | - |

| B-SBA-15-NH₂ / KI | Propylene Oxide* | 120 | 1.0 | 12 | - | 95 |

*Data for representative epoxides are shown to illustrate catalyst efficacy. researchgate.netmdpi.comrsc.org

Derivatization Strategies for this compound Structures

Transcarbonation and Carbonate Interchange Reactions

Transcarbonation and carbonate interchange reactions represent a significant and increasingly utilized pathway for the synthesis of this compound and its derivatives. These methods are predicated on the transfer of a carbonate moiety from a donor molecule, such as a dialkyl carbonate or another cyclic carbonate, to a suitable precursor, typically a substituted glycidol or a related diol. These reactions are often favored for their milder conditions compared to other synthetic routes and for their potential to utilize more environmentally benign carbonate sources.

The core principle of this methodology involves the nucleophilic attack of an alcohol (in this case, a phenyl-substituted glycidol derivative) on the carbonyl carbon of a carbonate. The reaction can be catalyzed by either bases or acids, which activate the alcohol or the carbonate, respectively. The equilibrium of the reaction can often be shifted towards the desired product by using an excess of the carbonate donor or by removing a low-boiling-point alcohol byproduct, such as methanol (B129727) when using dimethyl carbonate.

A notable example of this approach is the synthesis of 4-(phenoxy)methyl-1,3-dioxolane-2-one, a this compound derivative, through a carbonate interchange reaction. acs.org In a two-step synthetic strategy, 3-phenoxy-1,2-propanediol (B1222102) (MPP) is reacted with dimethyl carbonate (DMC) in the presence of a catalyst. acs.org This transcarbonation step has been shown to be highly efficient and selective.

Detailed research findings have demonstrated the efficacy of this method. For instance, the reaction of 3-phenoxy-1,2-propanediol with an excess of dimethyl carbonate, catalyzed by cesium carbonate, can lead to a complete conversion of the starting material and a high selectivity for the desired this compound derivative. acs.org The reaction conditions for this specific synthesis are summarized in the table below.

| Parameter | Condition |

|---|---|

| Starting Material | 3-phenoxy-1,2-propanediol (MPP) |

| Carbonate Source | Dimethyl Carbonate (DMC) |

| Catalyst | Cesium Carbonate (Cs₂CO₃) |

| Molar Ratio (DMC:MPP) | 20:1 |

| Catalyst Loading | 3.3 mol% |

| Temperature | 90 °C |

| Reaction Time | 4 hours |

| Conversion of MPP | Complete |

| Selectivity for Product | 100% |

| Isolated Yield | 98% |

The versatility of the carbonate interchange reaction is also demonstrated by the use of other carbonate donors. For instance, the reaction of ethylene (B1197577) carbonate with phenol (B47542) has been reported to yield 2-hydroxyethyl phenyl ether, illustrating the broader applicability of this reaction class in forming ether linkages from phenols and cyclic carbonates. While not a direct synthesis of a this compound, this reaction underscores the fundamental principles of carbonate interchange involving phenolic substrates.

Polymerization Pathways Involving Phenyl Glycidyl Carbonate Monomers or Precursors

Alternating Copolymerization of Phenyl Glycidyl (B131873) Ether with Carbon Dioxide

The ring-opening copolymerization of phenyl glycidyl ether (PGE) and carbon dioxide (CO2) is a key method for producing poly(phenyl glycidyl carbonate). This reaction involves the alternating insertion of PGE and CO2 units into the growing polymer chain. The choice of catalyst is crucial as it influences not only the rate of polymerization but also the selectivity towards polycarbonate formation versus the competing reaction of cyclic carbonate formation.

A variety of catalytic systems have been developed to mediate the copolymerization of PGE and CO2, ranging from sophisticated metal-based complexes to simpler organocatalysts. These systems are designed to activate both the epoxide monomer and carbon dioxide to facilitate the polymerization process efficiently and selectively.

Coordination complexes, particularly those based on transition metals, have proven to be highly effective catalysts for the copolymerization of epoxides and CO2. plu.edu

Cobalt-Salen Complexes : Trivalent cobalt-Salen complexes, especially those with an appended intramolecular cocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have demonstrated excellent activity and selectivity in the synthesis of CO2 copolymers from phenyl glycidyl ether. rsc.org These single-component catalyst systems can produce polymers with perfectly alternating structures. rsc.org Kinetic studies on Co(III)-based catalyst systems for the coupling of CO2 and PGE revealed a significant difference in the activation energies for copolymer versus cyclic carbonate formation, which accounts for the high selectivity for polycarbonate production even at elevated temperatures. rsc.org For instance, the activation energies for cyclic carbonate and copolymer formation were found to be 72.8 kJ mol⁻¹ and 39.2 kJ mol⁻¹, respectively, with one binary system, highlighting the kinetic preference for polymerization. rsc.org

Iron-Corrole Complexes : Iron, an abundant and environmentally benign metal, has been utilized in corrole (B1231805) complexes to catalyze the copolymerization of various epoxides, including glycidyl phenyl ether (referred to as GPE), with CO2. acs.orgnih.gov These catalysts are notable for producing a crystalline copolymer from GPE and CO2, which is a result of the formation of an isotactic poly(GPE) moiety. acs.orgnih.gov However, in the case of PGE/CO2 copolymerization using these iron complexes, the resulting polymers often have a low proportion of carbonate linkages, in the range of 10-20%, despite high selectivity towards polymer formation over cyclic byproducts. colab.ws

Aluminum Complexes : Aluminum coordination compounds, such as Al porphyrin and Al salen derivatives, have been extensively studied as catalysts for epoxide-CO2 copolymerizations. nih.gov While much of the research has focused on other epoxides like propylene (B89431) oxide, these systems serve as important mechanistic models. nih.gov For many Al complexes, particularly square-based pyramidal ones, the use of a co-catalyst is necessary to achieve high levels of CO2 incorporation into the polymer chain. nih.gov

Zinc-Cobalt Double Metal Cyanide Complexes : Nanolamellar zinc-cobalt double metal cyanide complexes (Zn–Co(III) DMCC) have been used to synthesize poly(carbonate-co-ether) with pendant functional groups from the copolymerization of glycidyl methacrylate (B99206) (a related glycidyl ether) and CO2. rsc.org This suggests their potential applicability to other glycidyl ethers like PGE.

The following table summarizes the performance of selected coordination complexes in the copolymerization of Phenyl Glycidyl Ether (PGE) and CO2.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Carbonate Linkage (%) | Polymer Structure | Ref. |

| Co(III)-Salen with TBD | Ambient | Low | >99 | Perfectly alternating | rsc.org |

| Iron-Corrole Complex | N/A | N/A | ~10-20 | Crystalline, isotactic | acs.orgcolab.ws |

Organocatalysis presents a metal-free alternative for the synthesis of polycarbonates. Ionic liquids (ILs) have emerged as effective catalysts for the copolymerization of PGE and CO2. koreascience.kr

Ionic Liquids : The reaction can be performed without a solvent using an ionic liquid as the catalyst. koreascience.kr The structure of the ionic liquid significantly affects the catalytic activity and the carbonate content of the resulting polymer. Imidazolium-based salts have been studied, where a bulkier alkyl chain on the cation and a more nucleophilic anion lead to better reactivity. koreascience.krresearchgate.net For example, increasing the reaction temperature from 40 to 80°C was found to increase the carbonate content and turnover number (TON). koreascience.kr However, a decrease in carbonate content was observed with increasing reaction time, suggesting the potential for side reactions or degradation. koreascience.kr The use of a ZnBr2 cocatalyst with an ionic liquid can enhance the reaction; the Lewis acidic zinc coordinates to the epoxide, facilitating a nucleophilic attack by the IL's anion for ring-opening. kiche.or.kr

The table below shows the effect of reaction conditions when using ionic liquid catalysts.

| Ionic Liquid Structure | Temperature (°C) | Effect on Carbonate Content | Ref. |

| Imidazolium (B1220033) salt (varied alkyl chain/anion) | 40 -> 80 | Increased | koreascience.kr |

| Imidazolium salt | Increased reaction time | Decreased | koreascience.kr |

To address issues of catalyst separation and reuse, immobilized and recyclable catalysts have been developed.

Silica-Supported Ionic Liquids : Ionic liquids can be immobilized on silica (B1680970) supports to create efficient heterogeneous catalysts. researchgate.netsemanticscholar.org This approach has been successfully applied to the solvent-free synthesis of cyclic carbonates from PGE and CO2 under supercritical conditions, offering high yields and excellent selectivity. researchgate.net The immobilization facilitates catalyst recycling, which is crucial for developing more sustainable and cost-effective processes. chinesechemsoc.org

Polymeric Catalysts : Another strategy involves constructing polymeric catalysts where active sites, such as aluminum porphyrin and tertiary amine units, are randomly distributed on a polymer side chain. This design promotes intramolecular cooperative interactions, boosting catalytic activity for CO2/epoxide copolymerization without the need for an external co-catalyst. chinesechemsoc.org Such systems have shown the ability to maintain high polymer selectivity (>99%) even at elevated temperatures of 120°C. chinesechemsoc.org

The properties of poly(this compound) are dictated by its microstructure, specifically the carbonate linkage content and the regiochemistry of the monomer enchainment.

Regioselectivity : The ring-opening of the asymmetric PGE monomer can occur at either the methylene (B1212753) (α-cleavage) or methine (β-cleavage) carbon. This leads to different microstructures: head-to-tail (H-T), head-to-head (H-H), or tail-to-tail (T-T) arrangements. High regioselectivity is desirable for producing polymers with uniform properties. The use of (salen)CrCl in the presence of an onium salt for the copolymerization of PGE with carbonyl sulfide (B99878) (a close analogue of CO2) resulted in a completely alternating copolymer with extremely high regioselectivity. rsc.orgresearchgate.net The ring-opening predominantly occurred at the less sterically hindered methylene carbon–oxygen bond, leading to a 98% tail-to-head structure. rsc.orgresearchgate.net Similarly, using enantiopure PGE with certain Co(III)-based catalysts can yield highly stereoregular polycarbonate with >99% head-to-tail content and >99% isotacticity. rsc.org This high degree of microstructural control can lead to semicrystalline thermoplastics with defined melting points. rsc.org

The following table details the microstructural properties achieved with specific catalytic systems.

| Catalyst System | Carbonate Linkage (%) | Regioselectivity (Head-to-Tail) | Stereoregularity | Ref. |

| Co(III)-Salen (with chiral PGE) | >99 | >99% | >99% isotacticity | rsc.org |

| (salen)CrCl/onium salt (with COS) | 100 (thiocarbonate) | 98% | N/A | rsc.orgresearchgate.net |

Polymer Microstructure and Configurational Control

Stereoregular Polymerization (e.g., Isotacticity, Head-to-Tail Sequences)

The control of stereochemistry during the polymerization of phenyl glycidyl ether and related monomers is crucial for determining the final properties of the polymer. Research has demonstrated successful strategies for achieving high levels of stereoregularity, particularly isotacticity, where the pendant groups are all on the same side of the polymer backbone.

Isoselective ring-opening polymerization (ROP) of racemic substituted methyl phenyl glycidyl ethers can lead to the concurrent formation of both isotactic (R)- and (S)-poly(phenyl glycidyl ether) stereoisomers. nih.gov This process can yield a stereoisomer blend that forms a stereocomplex, a material where polymer strands of opposite chirality co-crystallize, which can enhance thermal and mechanical properties. nih.gov In specific instances, isotactic poly(phenyl glycidyl ether) with a high degree of stereoregularity ([mm]P ≥ 92%) has been achieved. researchgate.net The formation of these stereocomplexes can increase the melting temperature of the resulting material by up to 76 °C compared to the enantiopure polymers. nih.govresearchgate.net

In addition to isotacticity, achieving regioselectivity, such as a dominant head-to-tail structure, is another key aspect of controlled polymerization. researchgate.net The synthesis of stereoregular poly(cyclohexenylene carbonate) with an isotacticity as high as 93.5% has been achieved using a chiral binuclear cobalt complex, demonstrating that catalyst selection is paramount in controlling polymer microstructure. mdpi.com While a different monomer system, the principles of using chiral catalysts to influence stereoselectivity are broadly applicable. mdpi.com

Table 1: Examples of Stereoregular Polymerization

| Monomer System | Catalyst/Method | Achieved Stereoregularity | Key Finding | Reference |

|---|---|---|---|---|

| Racemic Methyl Phenyl Glycidyl Ethers | Isoselective ROP | Isotactic ([mm]P ≥ 92%) | In situ formation of a polymer stereocomplex from a racemic mixture. | nih.gov, researchgate.net |

| Cyclohexene (B86901) Oxide and CO₂ | Chiral Binuclear Cobalt Complex | Isotactic (up to 93.5%) | High temperature and low pressure contribute to improved isotacticity. | mdpi.com |

| Biomass-derived Cyclic Anhydrides | Dinuclear [OSSO]CrCl complex | Dominant Head-to-Tail Structure | Renewable succinic anhydride (B1165640) showed high reactivity and regioselectivity. | researchgate.net |

Control over Molecular Weight and Polydispersity

The ability to control polymer chain length (molecular weight, MW) and the uniformity of chain lengths (polydispersity, Đ) is fundamental in tailoring a polymer's physical properties. nih.govnsf.gov For polymers derived from glycidyl phenyl ether, several methods have been explored to achieve this control.

Metal-free ring-opening polymerization (ROP) of glycidyl phenyl ether (GPE) using initiators like tetra-n-butylammonium acetate (B1210297) (Bu4NOAc) allows for the control of the resulting poly(GPE)'s molecular weight and yields polymers with a narrow molecular weight distribution. researchgate.net Similarly, using tetrabutylammonium (B224687) fluoride (B91410) (n-Bu4NF) as a metal-free initiator can produce polymers with a narrow and unimodal size-exclusion chromatography (SEC) profile. researchgate.net The stability of the propagating species in these systems is high, which is characteristic of a controlled polymerization process. researchgate.net

More advanced strategies for controlling dispersity, while not always applied directly to this compound, offer transferable methodologies. These include the metered addition of chain transfer agents (CTAs) during reversible addition-fragmentation chain-transfer (RAFT) polymerization, which can precisely tune the MWD breadth and shape. nsf.gov Another approach is the blending of two polymers with identical composition but different dispersities (one high and one low) to achieve any intermediate dispersity value with high precision. nih.gov

In the related copolymerization of cyclohexene oxide and carbon dioxide, catalyzed by a dizinc (B1255464) acetate complex, the resulting poly(cyclohexene carbonate) has been shown to exhibit bimodal molecular weight distributions but with narrow polydispersity indices (≤1.2). york.ac.uk This is attributed to rapid chain transfer reactions occurring during polymerization. york.ac.uk

Table 2: Methods for Controlling Molecular Weight and Polydispersity

| Polymerization System | Method/Initiator | Control Achieved | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Glycidyl Phenyl Ether (GPE) | Metal-free ROP with Bu₄NOAc | Controlled molecular weight | Narrow | researchgate.net |

| GPE | Metal-free ROP with n-Bu₄NF | Controlled polymerization | Narrow and unimodal | researchgate.net |

| Cyclohexene oxide / CO₂ | Dizinc acetate complex | Bimodal MW distribution | Narrow (≤1.2) | york.ac.uk |

| General RAFT Polymerization | Metered addition of CTA | Tunable MWD shape and breadth | Broad (up to 6.2) | nsf.gov |

| General Polymer Systems | Blending of high and low Đ polymers | Precise intermediate Đ values | Any value between the two starting polymers (e.g., 1.08 to 1.84) | nih.gov |

Mechanistic Investigations of Copolymerization Kinetics

Understanding the kinetics and mechanism of copolymerization is essential for predicting and controlling the final polymer structure and properties. In the cationic copolymerization of glycidyl phenyl ether (GPE) with a seven-membered cyclic carbonate (7CC), it was observed that the addition of 7CC accelerated the consumption rate of GPE. researchgate.net The resulting copolymers were found to be richer in the 7CC-derived unit compared to the initial monomer feed ratio, indicating different reactivity ratios for the monomers. researchgate.net

For the copolymerization of phenyl glycidyl ether (PGE) with carbon dioxide using ionic liquids as catalysts, kinetic studies show that reaction parameters significantly influence the outcome. koreascience.krresearchgate.net The carbonate content in the resulting polymer and the turnover number (TON) were found to increase as the reaction temperature was raised from 40 to 80°C. koreascience.krresearchgate.net However, prolonged reaction times led to a decrease in the carbonate content. koreascience.kr

Detailed kinetic investigations on the related copolymerization of cyclohexene oxide and CO₂ have provided deeper mechanistic insights. york.ac.uk Using in situ spectroscopic methods, the reaction was found to have a zero-order dependence on CO₂ concentration (at pressures between 1 and 40 bar) and a first-order dependence on both the catalyst and the cyclohexene oxide concentration. york.ac.uk The activation energies for the formation of the polycarbonate and the cyclic carbonate byproduct were calculated to be 96.8 ± 1.6 kJ mol⁻¹ and 137.5 ± 6.4 kJ mol⁻¹, respectively, indicating a higher energy barrier for the formation of the undesired side product. york.ac.uk

Ring-Opening Polymerization of Glycidyl Phenyl Ether and Derived Carbonates

The ring-opening polymerization (ROP) of GPE and carbonates derived from it is a versatile method for producing polyethers and polycarbonates.

Metal-Free Ring-Opening Polymerization Initiators

The use of metal-free initiators is advantageous for applications where metal contamination is a concern, such as in electronics or biomedical fields. researchgate.net Tetrabutylammonium fluoride (n-Bu4NF) has been identified as an effective, commercially available metal-free initiator for the controlled ROP of glycidyl phenyl ether. researchgate.netacs.org The mechanism involves the fluoride anion nucleophilically attacking the methylene carbon of the epoxide ring on GPE, which subsequently ring-opens to form a tetrabutylammonium alkoxide that propagates the polymerization. researchgate.net The use of n-Bu4NF in the presence of protic compounds, which act as chain transfer agents, has also been explored. semanticscholar.org Another example of a metal-free catalytic system is the use of tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) for the cationic ROP of glycidol (B123203), a related epoxide monomer. rsc.org

Copolymerization with Other Cyclic Monomers

Glycidyl phenyl ether and its derived carbonates can be copolymerized with a variety of other cyclic monomers to tailor the properties of the resulting polymer. For instance, metal-free ring-opening block copolymerization of GPE with trimethylene carbonate has been successfully initiated by tetra-n-butylammonium fluoride. acs.org

The cationic copolymerization of GPE with a seven-membered cyclic carbonate, initiated by methyl trifluoromethanesulfonate, results in copolymers with a statistically random sequence of the constituent monomer units. researchgate.net During this specific copolymerization, a five-membered cyclic carbonate was also produced as a byproduct. researchgate.net The ability to copolymerize with other cyclic monomers, such as cyclic anhydrides or lactides, opens pathways to a wide range of functional aliphatic polycarbonates and polyesters with tunable properties for various applications, including as biomaterials. nih.govbham.ac.uk

Strategies for Mitigating Polymerization Shrinkage

Polymerization shrinkage, the volume reduction that occurs when monomers convert to a polymer, can generate stress and is a significant issue in many applications. nih.govresearchgate.net While this is a major topic in dental composites, the underlying principles are broadly applicable. nih.gov

One of the most effective strategies at the material design level is the use of ring-opening polymerization, particularly with larger cyclic monomers. Compared to the chain-growth polymerization of small molecules like methacrylates, ROP involves breaking a cyclic monomer to form a linear chain, which is associated with a smaller change in density and therefore less volumetric shrinkage. researchgate.net

Mechanistic Studies and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Cyclic Carbonate Formation

The generally accepted mechanism for the cycloaddition of CO2 to epoxides, including phenyl glycidyl (B131873) ether, involves the activation of the epoxide, followed by a nucleophilic attack that opens the strained three-membered ring. rsc.org

Epoxide Activation : The catalytic cycle typically begins with the activation of the epoxide ring. A Lewis acid, often a metal center from the catalyst, coordinates to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack. rsc.org

Nucleophilic Attack and Ring-Opening : A nucleophile, which can be a Lewis base or a halide anion provided by the catalyst or a co-catalyst, attacks one of the epoxide's carbon atoms. rsc.orglibretexts.org This attack proceeds via an SN2-like mechanism, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. libretexts.orgpressbooks.pubmasterorganicchemistry.com In base-catalyzed reactions, the nucleophile typically attacks the less sterically hindered carbon atom. pressbooks.pubmasterorganicchemistry.com

Carbon Dioxide Insertion : The newly formed alkoxide intermediate then acts as a nucleophile, attacking the electrophilic carbon atom of the carbon dioxide molecule. This step results in the formation of a carbonate intermediate. rsc.org

Ring Closure : The final step is an intramolecular ring-closing reaction. The oxygen atom from the original epoxide attacks the carbonyl carbon of the newly formed carbonate group, displacing the catalyst and forming the stable five-membered cyclic carbonate ring. rsc.org

A reversible reaction between PGE (B) and the catalyst (QX) to form an intermediate complex (C1). mdpi.comresearchgate.net

A subsequent reaction between the intermediate complex (C1) and CO2 (A) to form the final cyclic carbonate product (C) and regenerate the catalyst (QX). mdpi.comresearchgate.net

Catalyst-substrate interactions are fundamental to the efficiency and selectivity of phenyl glycidyl carbonate synthesis. The catalyst plays a dual role, often providing both a Lewis acidic site to activate the epoxide and a nucleophilic component to initiate ring-opening. rsc.org

For instance, in systems using catalysts like TEA-CP-MS41 (triethylamine immobilized on mesoporous silica), the process begins with the formation of an intermediate complex between the phenyl glycidyl ether and the catalyst. researchgate.net This initial reversible reaction is a critical step in the catalytic cycle. mdpi.com The immobilized nature of such catalysts facilitates separation and potential reuse, which is advantageous for industrial applications.

The interaction between the catalyst and the substrates (PGE and CO2) dictates the reaction pathway. A bifunctional catalytic system can activate both the epoxide (via a Lewis acid) and the carbon dioxide (via a Lewis base), facilitating the reaction under milder conditions. rsc.org The choice of catalyst, including the specific metal center, ligands, and any co-catalysts, significantly influences the reaction rate and can determine whether the product is the cyclic carbonate or a polycarbonate. rsc.orgnih.gov

Computational studies, often employing Density Functional Theory (DFT), provide deep insights into the reaction mechanism by mapping the energy landscape, identifying transition states, and calculating activation barriers for different pathways. rsc.org

These theoretical analyses help to elucidate the precise roles of the catalyst and co-catalyst and to predict the most favorable reaction mechanism. For example, DFT calculations have been used to support a mechanism where the initial step is the activation of the epoxide by the catalyst. rsc.org

Kinetic studies have been conducted to experimentally determine the activation energies for the competing reactions of cyclic carbonate and polycarbonate formation from phenyl glycidyl ether and CO2. These studies highlight how different catalyst systems influence the energy barriers for each pathway. The activation energy for the unimolecular pathway leading to the cyclic carbonate is generally higher than that for the bimolecular enchainment pathway that forms the polymer. researchgate.net

| Catalyst System | Product | Activation Energy (kJ mol-1) | Reference |

|---|---|---|---|

| Binary 1/PPNDNP System | Cyclic Carbonate | 72.8 | researchgate.net |

| Polycarbonate | 39.2 | ||

| Single-Component Catalyst 3 | Cyclic Carbonate | 104.6 | researchgate.net |

| Polycarbonate | 30.2 |

Kinetics and Mass Transfer Phenomena in Phenyl Glycidyl Ether/CO2 Systems

The absorption and subsequent reaction of CO2 in a solution of phenyl glycidyl ether can be described by a system of coupled nonlinear differential equations. mdpi.comtabrizu.ac.ir These mathematical models account for both the diffusion of the reactants and the kinetics of the chemical reaction. mdpi.comresearchgate.net The complexity of these models often requires advanced analytical or numerical methods for their solution. researchgate.netaip.orgaip.org

The general form of the model under steady-state conditions can be represented by a pair of second-order differential equations: tabrizu.ac.ir

d²u/dξ² = f(u, v)

d²v/dξ² = g(u, v)

Where u and v are the dimensionless concentrations of CO2 and PGE, respectively, and ξ is the dimensionless distance from the center. The functions f(u, v) and g(u, v) represent the reaction kinetics, often expressed as: tabrizu.ac.ir

f(u, v) = (α₁ * u(ξ) * v(ξ)) / (1 + β₁ * u(ξ) + β₂ * v(ξ)) g(u, v) = (α₂ * u(ξ) * v(ξ)) / (1 + β₁ * u(ξ) + β₂ * v(ξ))

These equations are subject to specific boundary conditions, typically a mix of Dirichlet and Neumann types, which define the concentrations at the gas-liquid interface and within the bulk liquid. mdpi.comtabrizu.ac.ir

| Symbol | Description | Reference |

|---|---|---|

| u(ξ) | Dimensionless concentration of Carbon Dioxide (CO2) | mdpi.comtabrizu.ac.irkg.ac.rs |

| v(ξ) | Dimensionless concentration of Phenyl Glycidyl Ether (PGE) | |

| ξ | Dimensionless distance | |

| α₁, α₂ | Normalized parameters related to reaction rate and diffusivity | |

| β₁, β₂ | Normalized parameters related to reaction kinetics | |

| k | Dimensionless concentration of CO2 at the catalyst surface |

Various mathematical techniques have been employed to solve these nonlinear equations, including the Adomian decomposition method, researchgate.net the Taylor series method, researchgate.net the optimal homotopy analysis method, kg.ac.rs and the Sinc-collocation method. tabrizu.ac.irtabrizu.ac.ir

Studies have shown how the concentration profiles of CO2 and PGE are influenced by the various dimensionless parameters (α₁, α₂, β₁, β₂, k). mdpi.com For example, the concentration of CO2 is observed to increase with an increase in the parameter k. mdpi.com The analysis of these concentration profiles helps in controlling the stoichiometry of the reactants and optimizing the reaction conditions for maximum yield of this compound. aip.org The results from different analytical methods are often compared with numerical simulations to validate their accuracy. researchgate.netresearchgate.net

Application of Computational Methods (e.g., Adomian Decomposition Method, Neural Networks)

Computational methods have become indispensable tools for elucidating the complex reaction mechanisms and kinetics involved in the synthesis of this compound. These approaches offer a powerful alternative to purely experimental studies, allowing for the theoretical analysis of mass transfer and chemical reactions under various conditions. In the context of the reaction between phenyl glycidyl ether (PGE) and carbon dioxide (CO2), computational models are primarily used to solve the system of coupled nonlinear differential equations that describe the concentrations of the reactants and products.

Adomian Decomposition Method (ADM)

The Adomian Decomposition Method (ADM) is a powerful analytical technique used to find approximate solutions for nonlinear differential equations that arise in the study of the reaction between CO2 and PGE. semanticscholar.orgresearchgate.net This method is notable for its ability to provide solutions in the form of a convergent series with easily computable components, without the need for linearization or perturbation. iosrjournals.org

Researchers have successfully applied ADM to determine the steady-state concentrations of carbon dioxide and phenyl glycidyl ether during the synthesis of this compound. semanticscholar.orgsemanticscholar.orgresearchgate.net The method involves expressing the solution as an infinite series and then decomposing the nonlinear terms into a series of Adomian polynomials. This approach has been shown to yield simple approximate analytical expressions for the concentrations of CO2 and PGE, as well as the reaction flux, in terms of the reaction rate constants. semanticscholar.orgresearchgate.net

The accuracy of the ADM has been validated by comparing its results with those obtained from numerical simulations using software like Scilab/Matlab, with a noted agreement between the analytical and numerical solutions. semanticscholar.orgresearchgate.net Furthermore, when compared to other methods like the Variational Iteration Method (VIM), studies have indicated that VIM may converge faster than ADM in some instances. iosrjournals.orgresearchgate.net

Table 1: Comparison of Computational Methods for PGE and CO2 Reaction Analysis

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Adomian Decomposition Method (ADM) | Decomposes the solution and nonlinear functions into infinite series of "Adomian polynomials". | Provides an analytical approximate solution in a series form. Does not require linearization or perturbation. | The calculation of Adomian polynomials can be complex. Convergence may be slower than other methods. iosrjournals.org |

| Neural Networks (NARX) | Uses a supervised learning strategy with a recurrent neural network architecture to model the system's dynamics. | Capable of modeling complex nonlinear relationships. mdpi.com Provides rapid convergence and is computationally efficient. mdpi.com | Requires a reference dataset for training, validation, and testing. mdpi.com |

| Variational Iteration Method (VIM) | Constructs a correction functional using a general Lagrange multiplier. | Converges faster than ADM in some cases. iosrjournals.org Avoids the need to compute Adomian polynomials. iosrjournals.org | Requires the identification of a Lagrange multiplier. |

| Homotopy Analysis Method (HAM) | Based on the concept of homotopy, a continuous deformation between an initial guess and the exact solution. | Provides a way to control and adjust the convergence region of the series solution. | Can be mathematically intensive. |

Neural Networks

Neural networks, specifically nonlinear autoregressive exogenous (NARX) neural network models, have been employed to analyze the mass transfer and chemical reactions during the absorption of carbon dioxide into a phenyl glycidyl ether solution. mdpi.comresearchgate.net This approach utilizes a supervised learning strategy to calculate the concentrations of CO2 and PGE. mdpi.com

The mathematical model for this process is governed by a coupled nonlinear differential equation that describes the reaction kinetics and diffusion. mdpi.com To train, validate, and test the NARX neural network model, a reference dataset is generated using established numerical solvers like MATLAB's "pdex4". mdpi.com The Levenberg–Marquardt backpropagation algorithm is then used for the training process. mdpi.com

Studies have demonstrated the effectiveness of NARX neural networks in this application, highlighting their rapid convergence and computational efficiency. mdpi.com The results obtained from the NARX-LM algorithm have been compared with those from the Adomian decomposition method and the residual method, showing the designed scheme's validity and efficiency. mdpi.com The use of neural networks represents a novel stochastic technique for optimizing the system of singular nonlinear differential equations that model the concentrations of CO2 and PGE. mdpi.com

Advanced Analytical Characterization Techniques for Phenyl Glycidyl Carbonate Research

Spectroscopic Analysis (e.g., ¹H-NMR, FT-IR) for Structural Confirmation and Compositional Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of Phenyl Glycidyl (B131873) Carbonate and its polymers. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for confirming the successful synthesis and determining the composition of these materials.

¹H-NMR Spectroscopy provides detailed information about the chemical environment of protons within the molecule. In the analysis of poly(phenyl glycidyl carbonate), specific proton signals confirm the polymer's structure. For instance, the polycarbonate backbone peaks can be found at approximately δ = 4.28 and 5.05 ppm. acs.org The aromatic protons of the phenyl group typically appear around δ = 7.30 ppm. acs.org The methylene (B1212753) protons in the side chain are also identifiable at distinct chemical shifts. acs.org ¹H-NMR is also used to confirm the formation of the five-membered cyclic carbonate, 4-(phenoxymethyl)-1,3-dioxolan-2-one, which is a potential side-product or target molecule in reactions involving Phenyl Glycidyl Ether and carbon dioxide. researchgate.net

FT-IR Spectroscopy is used to identify functional groups present in the molecule. A strong absorption band around 1750 cm⁻¹ is a characteristic signature of the C=O (carbonyl) group in the linear carbonate structure, confirming the incorporation of carbon dioxide into the polymer backbone. acs.org The absence of a characteristic vibration band for cyclic carbonates, which typically appears around 1800 cm⁻¹, can indicate the high selectivity of the polymerization towards linear polycarbonate formation. acs.org The disappearance of signals associated with epoxy groups (around 900-905 cm⁻¹) can also be used to monitor the conversion of the epoxide monomer. researchgate.net

| Technique | Feature | Typical Value/Region | Assignment |

|---|---|---|---|

| ¹H-NMR (ppm) | Polycarbonate Backbone | ~4.28 and ~5.05 | CH and CH₂ protons in the main chain |

| Phenyl Group | ~7.30 | Aromatic protons | |

| Side-Chain Methylene | ~3.6 and ~4.50 | -CH₂- protons adjacent to the phenyl ether | |

| FT-IR (cm⁻¹) | Linear Carbonyl (C=O) | ~1750 | Carbonate group in the polymer backbone |

| Cyclic Carbonyl (C=O) | ~1800 | Carbonate group in cyclic by-product |

Chromatographic Methods (e.g., GPC, MALDI-TOF MS) for Polymer Characterization

Chromatographic techniques are essential for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a widely used method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of polymers. rsc.org The analysis is typically performed using a high-temperature chromatograph equipped with a series of columns. rsc.org Tetrahydrofuran (THF) is a common eluent, and the system is often calibrated using monodisperse polystyrene standards. rsc.org GPC results are crucial for understanding how reaction conditions affect the resulting polymer's chain length and distribution. researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that provides detailed structural information about polymers. rsc.orgnih.govfrontiersin.org It can resolve individual polymer chains (n-mers) in a mass spectrum, allowing for precise determination of molecular weight distributions. sigmaaldrich.com A key advantage of MALDI-TOF MS is its ability to characterize polymer end-groups, which is critical for confirming the fidelity of functionalization before and after modification. sigmaaldrich.com The observed mass of an n-mer in the spectrum can be calculated using the formula: M_n-mer = n(M_RU) + M_EG1 + M_EG2 + M_ion, where 'n' is the degree of polymerization, M_RU is the mass of the repeat unit, M_EG1 and M_EG2 are the masses of the end groups, and M_ion is the mass of the cationizing agent. sigmaaldrich.com

| Parameter | Description |

|---|---|

| Instrument | High-temperature chromatograph (e.g., PL-GPC 220) rsc.org |

| Eluent | Tetrahydrofuran (THF) rsc.org |

| Temperature | 35 °C rsc.org |

| Flow Rate | 1.00 ml/min rsc.org |

| Calibration | Monodisperse polystyrene standards rsc.org |

Thermal Analysis Techniques (e.g., DSC, TGA) for Understanding Thermal Behavior of Derived Materials

Thermal analysis provides critical insights into the physical properties and stability of materials derived from this compound.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For amorphous polymers like poly(benzyl glycidyl ether carbonate), DSC is used to determine the glass-transition temperature (Tg). acs.org The Tg of poly(benzyl glycidyl ether carbonate) has been reported to be -21.6 °C. acs.org The absence of a melting point in DSC thermograms confirms the amorphous nature of these copolymers. acs.org DSC analysis is valuable for understanding how the polymer structure, such as the initiating diol unit, affects its glass-transition temperature. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of polymers. Copolymers synthesized from Phenyl Glycidyl Ether and carbon dioxide have been shown to possess high thermal stability. researchgate.net TGA provides data on the onset of decomposition, the rate of mass loss, and the final residual mass, which are important parameters for determining the service temperature and degradation profile of the material.

| Technique | Property Measured | Significance | Example Value |

|---|---|---|---|

| DSC | Glass Transition Temperature (Tg) | Indicates the transition from a rigid to a rubbery state in amorphous polymers. | -21.6 °C for Poly(benzyl glycidyl ether carbonate) acs.org |

| TGA | Decomposition Temperature | Defines the upper-temperature limit for the material's stability and use. | Generally high thermal stability reported for PGE-CO₂ copolymers. researchgate.net |

In Situ Spectroscopic Monitoring of Reaction Progress

Monitoring chemical reactions in real-time provides valuable kinetic and mechanistic data. In situ infrared spectroscopy is a powerful technique for following the progress of the copolymerization of Phenyl Glycidyl Ether and carbon dioxide. researchgate.net By continuously collecting IR spectra of the reaction mixture, researchers can track the consumption of reactants and the formation of products. This allows for comparative kinetic studies as a function of temperature to evaluate the activation barriers for the competing reactions of polycarbonate and cyclic carbonate formation. researchgate.net For example, the activation energies for cyclic carbonate and copolymer formation have been determined to be 72.8 and 39.2 kJ mol⁻¹, respectively, using one catalyst system, and 104.6 and 30.2 kJ mol⁻¹ with another. researchgate.net This real-time data is crucial for optimizing reaction conditions to favor the desired polymer product. researchgate.net Raman micro-spectroscopy is another advanced in situ method that can be used to study the progression of a stimulus and the corresponding response of a polymer with spatial and temporal resolution. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives in Phenyl Glycidyl Carbonate Chemistry

Development of Highly Active and Selective Catalytic Systems

A significant thrust in PGC research is the design of catalysts that offer high activity and selectivity, particularly for the copolymerization of phenyl glycidyl (B131873) ether (PGE) and carbon dioxide (CO2). The goal is to maximize the formation of the desired polycarbonate while minimizing side reactions.

Recent advancements have focused on various catalytic platforms:

Immobilized Imidazolium (B1220033) Salts: Silica-supported imidazolium salts have demonstrated effectiveness as heterogeneous catalysts for the solventless synthesis of oligomers from PGE and CO2. researchgate.net The catalytic activity is influenced by the structure of the imidazolium salt, with factors like alkyl chain length and the nucleophilicity of the anion playing a crucial role. researchgate.netresearchgate.net For instance, catalysts prepared with butyl bromide showed higher PGE conversion and carbonate content compared to those with longer alkyl chains, likely due to reduced steric hindrance. researchgate.net These immobilized systems offer the advantage of easy recovery and reusability, contributing to more sustainable processes. researchgate.net

Co(III)-Salen Complexes: Single-component Co(III)-Salen complexes, featuring an intramolecular cocatalyst, have emerged as highly efficient catalysts. researchgate.net They exhibit excellent activity and selectivity for producing polycarbonates from various epoxides, even at very low catalyst loadings. researchgate.net In the case of PGE and CO2 copolymerization, these complexes can yield polymers with over 99% carbonate linkage and exceptional head-to-tail regioselectivity. researchgate.net Kinetic studies have revealed that these single-component catalysts can significantly lower the activation energy for copolymer formation compared to cyclic carbonate formation. researchgate.net

Zinc-Cobalt Double Metal Cyanide Complexes (Zn-Co(III) DMCCs): Nanolamellar Zn-Co(III) DMCCs have been successfully employed for the copolymerization of glycidyl methacrylate (B99206) (GMA) with CO2 to produce poly(carbonate-co-ether)s with pendant acrylate (B77674) groups. researchgate.net These catalysts are effective at relatively low temperatures (40–60 °C). researchgate.net

The choice of catalyst and reaction conditions significantly impacts the outcome of the polymerization, influencing factors such as polymer yield, carbonate content, and molecular weight.

Table 1: Comparison of Catalytic Systems for Phenyl Glycidyl Ether and CO₂ Copolymerization

| Catalyst System | Key Features | Advantages | Challenges |

|---|---|---|---|

| Immobilized Imidazolium Salts | Heterogeneous catalyst, often silica-supported. researchgate.net | Easy recovery and reuse, solvent-free conditions possible. researchgate.net | Activity can be influenced by support morphology and steric hindrance. researchgate.net |

| Co(III)-Salen Complexes | Single-component catalyst with intramolecular cocatalyst. researchgate.net | High activity and selectivity, >99% carbonate linkage, high regioselectivity. researchgate.net | Catalyst synthesis can be complex. |

| Ionic Liquids | Act as both catalyst and solvent. researchgate.net | High carbonate content achievable. researchgate.net | Yield can decrease with bulkier cations. researchgate.net |

Exploration of Novel Phenyl Glycidyl Carbonate Monomers and Architectures

The versatility of glycidyl ether chemistry, combined with CO2 as a C1 building block, opens avenues for creating a diverse range of functional polycarbonates. Researchers are moving beyond simple linear polymers to design more complex and tailored molecular architectures.

Functional Monomers: The use of functionalized glycidyl ethers as monomers allows for the introduction of specific chemical groups into the polycarbonate backbone. For example, the copolymerization of glycidyl methacrylate (GMA) with CO2 yields poly(carbonate-co-ether)s with pendant acrylate groups. researchgate.net These functional groups can be subsequently modified, enabling the creation of materials with tailored properties for specific applications.

Poly(1,2-glycerol carbonate): A significant development is the synthesis of poly(1,2-glycerol carbonate), a fundamental polymer structure derived from CO2 and glycidyl ethers. acs.orgresearchgate.net This material can be obtained through a two-step process involving the copolymerization of a protected glycidyl ether monomer (like benzyl (B1604629) glycidyl ether or ethoxy ethyl glycidyl ether) with CO2, followed by a deprotection step. acs.orgresearchgate.net Poly(1,2-glycerol carbonate) is a hydrophilic and degradable material, making it a promising candidate for biomedical applications. acs.org

Novel Architectures: The field is also witnessing the development of non-linear polycarbonate architectures, such as star-shaped and hyperbranched polymers. These complex structures can impart unique rheological and mechanical properties to the resulting materials.

The ability to incorporate various functionalities and control the polymer architecture is crucial for expanding the application scope of PGC-based materials.

Integration with Sustainable Chemical Processes and Industrial Applications

A major driving force in PGC chemistry is the alignment with the principles of green chemistry. The utilization of CO2, a greenhouse gas, as a renewable feedstock is a key aspect of this sustainable approach.

CO2 as a C1 Building Block: The copolymerization of epoxides like PGE with CO2 is a prominent example of carbon capture and utilization (CCU). This process converts a waste product into valuable polymers, contributing to a circular economy. The direct synthesis of carbonates from CO2 is an environmentally friendly reaction with high atom economy. researchgate.net

Solvent-Free Synthesis: The development of catalytic systems that operate efficiently under solvent-free conditions further enhances the sustainability of PGC synthesis. researchgate.net This eliminates the need for volatile organic compounds (VOCs), reducing the environmental impact of the manufacturing process.

Industrial Applications: Phenyl glycidyl ether itself is an important industrial chemical used as a reactive diluent for epoxy resins to reduce their viscosity. wikipedia.orgconnectchemicals.com This modification improves the processing characteristics of the resins, which are used in a wide range of applications, including coatings, adhesives, and sealants. connectchemicals.com The resulting polycarbonates, particularly those that are biocompatible and biodegradable, are being explored for applications in the pharmaceutical and biomedical fields, such as drug delivery and tissue engineering. researchgate.net

The integration of PGC chemistry into sustainable industrial processes holds significant promise for the development of environmentally friendly materials and products.

Advanced Theoretical and Computational Design of this compound Transformations

In conjunction with experimental work, theoretical and computational methods are becoming increasingly important for understanding and predicting the behavior of PGC transformations. These tools provide valuable insights at the molecular level, guiding the design of more efficient catalysts and processes.

Mechanism Elucidation: Quantum mechanical calculations, such as those using PM3 molecular orbitals, can be employed to investigate reaction mechanisms. For instance, such calculations have been used to study the occurrence of decarboxylation during the cationic ring-opening polymerization of cyclic carbonates, providing insights into the interaction between the monomer and the initiator. acs.org

Kinetic Modeling: Computational studies can be used to model the kinetics of polymerization reactions. By calculating activation barriers for competing reaction pathways, such as copolymer formation versus cyclic carbonate formation, researchers can better understand the factors that control selectivity. For example, in situ infrared spectroscopy combined with kinetic modeling has been used to determine the activation energies for different pathways in the Co(III)-catalyzed coupling of CO2 and PGE. researchgate.net

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction between the catalyst, monomers, and intermediates, it is possible to predict catalytic activity and selectivity, thereby guiding synthetic efforts towards the most promising candidates.

The synergy between advanced computational modeling and experimental validation is crucial for accelerating the pace of innovation in PGC chemistry, enabling the rational design of materials and processes with desired properties and performance characteristics.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing phenyl glycidyl carbonate (PGC) from phenyl glycidyl ether (PGE)?

- Methodological Answer : PGC can be synthesized via the reaction of PGE with CO₂ under catalytic conditions. A stirred-cell absorber setup (Figure 1 in ) is typically used, with catalysts such as tetraalkylammonium salts (e.g., Aliquat 336) or porous polymer-supported ionic liquids. Key parameters include temperature (25–80°C), CO₂ pressure (1–10 bar), and catalyst loading (1–5 wt%). The reaction proceeds through a two-step mechanism: (1) formation of an intermediate complex between PGE and the catalyst, and (2) CO₂ insertion to yield the cyclic carbonate. Characterization via FT-IR or NMR is critical to confirm the epoxide-to-carbonate conversion .

Q. Which analytical techniques are optimal for characterizing PGC purity and monitoring reaction progress?

- Methodological Answer :

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection is effective for quantifying PGC and residual PGE. Amberlite XAD-7 is a suitable sorbent for glycidyl ethers, though activated charcoal may be preferred for volatile derivatives (e.g., isopropyl glycidyl ether) .

- Spectroscopy : Near-infrared (NIR) spectroscopy enables real-time monitoring of PGE reactions with nucleophiles (e.g., amines), tracking epoxide ring-opening kinetics. Absorbance peaks at 2200–2400 nm correlate with epoxy group consumption .

- Gas Chromatography (GC) : For volatile byproducts, GC-FID paired with capillary columns (e.g., DB-5) provides high resolution .

Q. How should researchers safely handle and store PGC in laboratory settings?

- Methodological Answer : PGC, like other epoxide derivatives, is reactive and potentially hazardous. Key precautions include:

- Storage : In airtight containers under nitrogen, away from nucleophiles (amines, water) at 4°C.

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to sensitization risks.

- Waste Disposal : Neutralize with aqueous acid (e.g., 1M HCl) before disposal. Refer to institutional guidelines for epoxy compound management .

Advanced Research Questions

Q. How can discrepancies in reported reaction kinetics of PGC formation under varying conditions be resolved?

- Methodological Answer : Contradictions in kinetic data (e.g., rate constants, activation energies) often arise from differences in:

- Catalyst Systems : Compare homogeneous (e.g., Aliquat 336) vs. heterogeneous (e.g., TEA-CP-MS41) catalysts. Use Arrhenius plots to isolate temperature effects.

- Diffusivity Limitations : Employ a stirred-cell reactor () to minimize mass transfer resistance.

- Parameter Optimization : Design a factorial experiment varying CO₂ pressure, temperature, and catalyst loading. Statistical tools (ANOVA) can identify dominant factors .

Q. What computational models are suitable for simulating CO₂ absorption into PGC solutions, and how do they compare to experimental data?

- Methodological Answer : Nonlinear autoregressive exogenous (NARX) neural networks with Levenberg–Marquardt optimization (NARX-LM) effectively model CO₂-PGE reaction dynamics. Steps include:

- Data Collection : Obtain concentration profiles of CO₂ and PGE from experimental setups (Figure 1 in ).

- Model Training : Use Log-sigmoid or Hyperbolic tangent activation functions to predict concentration gradients. Normalize parameters (α₁, α₂, β₁, β₂) to assess diffusivity effects.

- Validation : Compare predictions with numerical solutions (e.g., finite difference methods). Error histograms and convergence graphs validate accuracy .

Q. How can researchers address conflicting data on sorbent efficiency for PGC sampling in air?

- Methodological Answer : Contradictions in sorbent performance (e.g., XAD-7 vs. activated charcoal) require context-specific evaluation:

- Sorbent Selection : Use Amberlite XAD-7 for non-volatile PGC derivatives (recovery >90%), but switch to activated charcoal for volatile analogs (e.g., isopropyl glycidyl ether).

- Environmental Factors : Test sorbents at varying humidity (20–80% RH); XAD-7 shows minimal humidity sensitivity.

- Validation : Cross-validate with GC-MS or HPLC-UV to confirm retention efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.